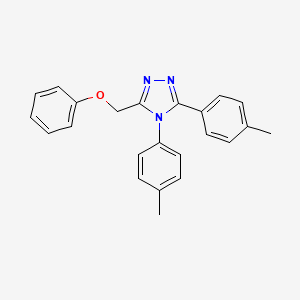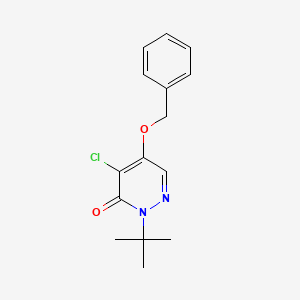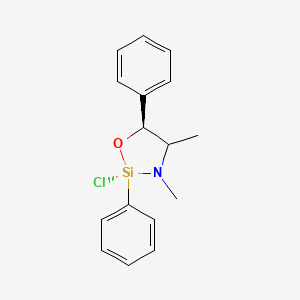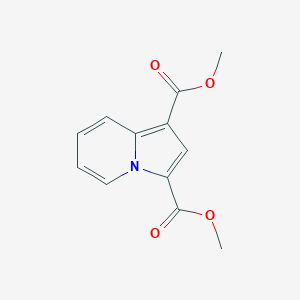![molecular formula C6H6ClN3O3 B12908596 2-Chloro-N-[(1,2-oxazol-3-yl)carbamoyl]acetamide CAS No. 112810-51-2](/img/structure/B12908596.png)
2-Chloro-N-[(1,2-oxazol-3-yl)carbamoyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-(isoxazol-3-ylcarbamoyl)acetamide is a chemical compound with the molecular formula C6H6ClN3O3. It is a member of the isoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(isoxazol-3-ylcarbamoyl)acetamide typically involves the reaction of ethyl-2-chloro-2-(hydroxyimino)acetate with dipolarophiles under microwave conditions to obtain ester-functionalized isoxazoles . This method is advantageous due to its efficiency and high yield.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of eco-friendly synthetic strategies to minimize waste and reduce costs. Metal-free synthetic routes are preferred to avoid the disadvantages associated with metal-catalyzed reactions, such as high costs, toxicity, and difficulty in separating the catalysts from the reaction mixtures .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-N-(isoxazol-3-ylcarbamoyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols. Substitution reactions can result in a wide range of products, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-(isoxazol-3-ylcarbamoyl)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in biochemical research, particularly in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of various chemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of 2-Chloro-N-(isoxazol-3-ylcarbamoyl)acetamide involves its interaction with specific molecular targets and pathways. The compound binds to biological targets based on its chemical structure, which allows it to exert its effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
2-Chloro-N-(isoxazol-3-ylcarbamoyl)acetamide can be compared with other similar compounds, such as:
Isoxazole: A five-membered heterocyclic compound with similar biological activities.
Nitroisoxazole: A derivative of isoxazole with additional nitro groups, which can enhance its biological activity.
2,1-Benzisoxazole: A benzene-fused isoxazole with unique chemical properties.
These compounds share some similarities in their chemical structure and biological activities, but each has unique properties that make them suitable for different applications.
Eigenschaften
CAS-Nummer |
112810-51-2 |
|---|---|
Molekularformel |
C6H6ClN3O3 |
Molekulargewicht |
203.58 g/mol |
IUPAC-Name |
2-chloro-N-(1,2-oxazol-3-ylcarbamoyl)acetamide |
InChI |
InChI=1S/C6H6ClN3O3/c7-3-5(11)9-6(12)8-4-1-2-13-10-4/h1-2H,3H2,(H2,8,9,10,11,12) |
InChI-Schlüssel |
AFTQRHDJMWZTFC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CON=C1NC(=O)NC(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,6,8-Trimethyl-4-(morpholin-4-yl)imidazo[1,5-a]pyrimidine](/img/structure/B12908561.png)

![Isopentyl 4'-phenyl-[2,2'-biquinoline]-4-carboxylate](/img/structure/B12908568.png)


![6-{[(4-Chlorophenyl)carbamoyl]amino}pyridazine-3-carboxamide](/img/structure/B12908587.png)
![Isoxazolo[5,4-b]pyridine, 5-ethyl-6-(4-methoxyphenyl)-3-phenyl-](/img/structure/B12908595.png)
![Imidazo[2,1-b]quinazolin-2(3H)-one, 1,5-dihydro-1-phenyl-3-propyl-](/img/structure/B12908599.png)



